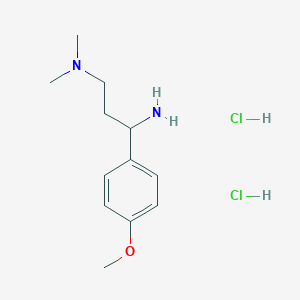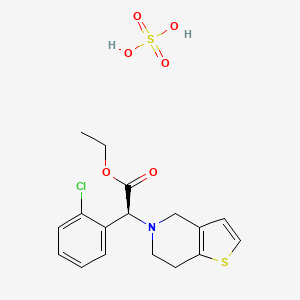![molecular formula C21H29N3O5 B3098307 Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester CAS No. 1333231-44-9](/img/structure/B3098307.png)
Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester
Descripción general
Descripción
Carbamic acid, also known as aminoformic acid or aminocarboxylic acid, is the chemical compound with the formula H2NCOOH . It can be obtained by the reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures . The term “carbamic acid” is also used generically for any compounds of the form RR′NCOOH, where R and R′ are organic groups or hydrogen .
Synthesis Analysis
Many substituted carbamic acids (RHNCOOH or RR′NCOOH), can be readily synthesized by bubbling carbon dioxide through solutions of the corresponding amine (RNH2 or RR′NH, respectively) in an appropriate solvent, such as DMSO or supercritical carbon dioxide .Molecular Structure Analysis
The molecular structure of carbamic acids and their derivatives can be represented by the formula RR′NCOOH . The carbamoyl functional group RR′N–C(=O)– is the carbamic acid molecule minus the OH part of the carboxyl .Chemical Reactions Analysis
The H2N− group of carbamic acid, unlike that of most amines, cannot be protonated to an ammonium group H3N+− . The zwitterionic form H3N+−COO− is very unstable and promptly decomposes into ammonia and carbon dioxide .Physical And Chemical Properties Analysis
The physical and chemical properties of carbamic acids and their derivatives would depend on their specific chemical structure. For example, the molecular weight of phenyl-, ethyl ester of carbamic acid is 165.1891 .Aplicaciones Científicas De Investigación
Carbamate Chemistry and Enzyme Inhibition
Carbamates are known for their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function. This inhibition is due to the carbamoyl group's transfer to a serine residue in the AChE active site, leading to a range of half-lives for carbamoylated AChEs. Such characteristics make carbamates valuable in developing insecticides and therapeutic agents. The decarbamoylation rates of these compounds are influenced by the size of alkyl substituents on the carbamoyl group, which also affects solvent deuterium oxide isotope effects, indicating a shift in the rate-limiting step of AChE inhibition from general acid-base catalysis to a potential conformational change in the enzyme's active site (Rosenberry & Cheung, 2019).
Toxicological Aspects and Environmental Presence
Ethyl carbamate (urethane), a related compound, is present at low levels in various fermented foods and beverages, raising health concerns due to its genotoxic and carcinogenic properties. It forms through chemical mechanisms involving urea and ethanol, among others. Understanding ethyl carbamate's formation and presence in consumables is crucial for assessing and mitigating its health impacts, which might provide insights into managing related carbamic acid derivatives (Weber & Sharypov, 2009).
Anticancer Potential of Derivatives
Cinnamic acid derivatives, which share structural similarities with carbamic acid esters, have shown promising anticancer properties. These compounds' biological activities, including their anticancer potentials, are significantly influenced by their chemical structures, offering a pathway for the design of novel anticancer agents. Such research underlines the importance of chemical structure in determining the biological activities of compounds, which could extend to carbamic acid derivatives (De, Baltas, & Bedos-Belval, 2011).
Metabolism and Toxicity
The metabolism of aspartyl derivatives, including those related to carbamic acid esters, has been studied to understand their transformation and potential toxicity. These studies highlight the metabolic pathways these compounds undergo and their implications for toxicity and therapeutic use, which can be critical for designing safer and more effective therapeutic agents (Ranney Re & Oppermann Ja, 1979).
Carbonyl Compound Toxicity in Foods and Beverages
The presence of carbonyl compounds, including esters of carbamic acid, in foods and beverages can have toxic effects, contributing to genotoxicity and chronic diseases. Understanding these compounds' formation, presence, and toxicity is crucial for food safety and consumer health, offering insights into managing and mitigating their adverse effects (Lago & Welke, 2019).
Mecanismo De Acción
Target of Action
GC-373 is a peptide aldehyde that primarily targets the M pro (also known as 3CL pro) , a viral encoded protease . This protease plays a crucial role in cleaving and activating functional proteins involved in viral replication and transcription .
Mode of Action
GC-373 acts as an inhibitor of the M pro protease . By inhibiting this protease, GC-373 prevents the maturation of functional viral proteins, thereby hindering the replication and transcription of the virus .
Biochemical Pathways
It is known that the compound interferes with the viral replication and transcription process by inhibiting the m pro protease . This protease is responsible for cleaving and activating functional proteins that are essential for the virus’s life cycle .
Result of Action
GC-373 has been shown to effectively inhibit and reduce the RNA copies of SARS-CoV-2 in Vero E6 cells . This suggests that GC-373 holds therapeutic potential for Covid-19 .
Propiedades
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-(2-oxopyrrolidin-3-yl)propan-2-yl]amino]pentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-14(2)10-18(24-21(28)29-13-15-6-4-3-5-7-15)20(27)23-17(12-25)11-16-8-9-22-19(16)26/h3-7,12,14,16-18H,8-11,13H2,1-2H3,(H,22,26)(H,23,27)(H,24,28)/t16?,17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYENXTYKACLCGO-FQECFTEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C=O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)C=O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201104180 | |
| Record name | Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201104180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1333231-44-9 | |
| Record name | Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1333231-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201104180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2,5-dibenzyl-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B3098227.png)
![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B3098238.png)
![[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B3098241.png)


![tert-butyl N-[4-(2-chloroacetamido)butyl]carbamate](/img/structure/B3098267.png)
![tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate](/img/structure/B3098280.png)

![N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide](/img/structure/B3098294.png)



amine](/img/structure/B3098324.png)
![L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B3098325.png)